
(2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of an ethoxycarbonyl group and a dimethylpentanoate structure, making it a unique molecule in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Solvent: Common solvents include toluene or dichloromethane to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
(2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-3-(Ethoxycarbonyl)-2-oxiranylcarbonyl-L-threonyl-L-isoleucine: A compound with similar functional groups but different stereochemistry and additional functional groups.
Ethyl (2S)-2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate: Another compound with an ethoxycarbonyl group but with additional fluorine atoms and different structural features.
Uniqueness
(2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate is unique due to its specific stereochemistry and the presence of both ethoxycarbonyl and dimethyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
192823-02-2 |
|---|---|
Fórmula molecular |
C10H17O4- |
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
(2S)-2-ethoxycarbonyl-3,3-dimethylpentanoate |
InChI |
InChI=1S/C10H18O4/c1-5-10(3,4)7(8(11)12)9(13)14-6-2/h7H,5-6H2,1-4H3,(H,11,12)/p-1/t7-/m0/s1 |
Clave InChI |
KCQKEUXVNIXAAG-ZETCQYMHSA-M |
SMILES isomérico |
CCC(C)(C)[C@@H](C(=O)[O-])C(=O)OCC |
SMILES canónico |
CCC(C)(C)C(C(=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


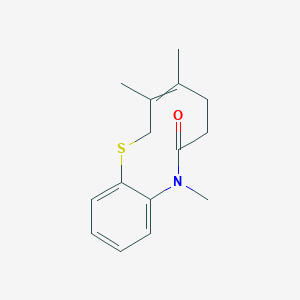

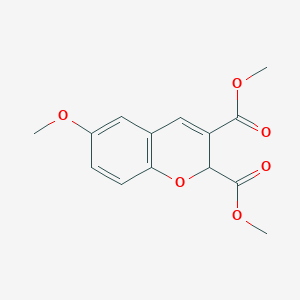
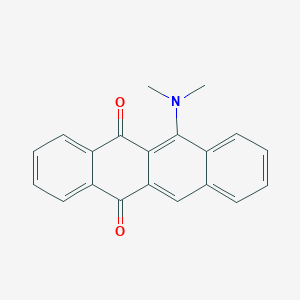
![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)

![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
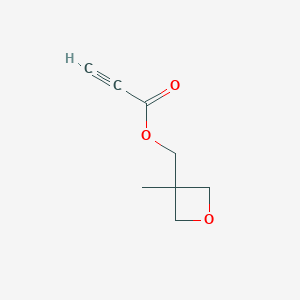
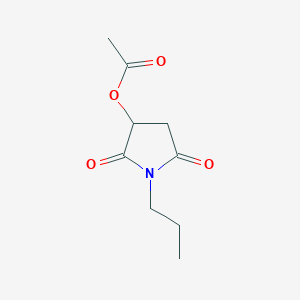
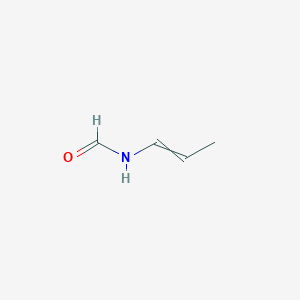
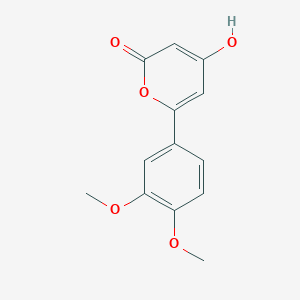
![3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one](/img/structure/B12570108.png)

